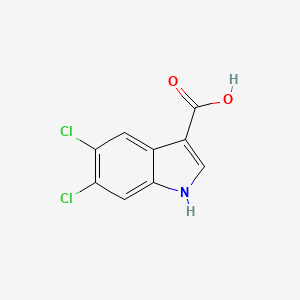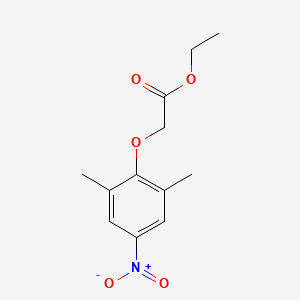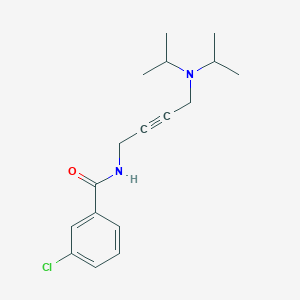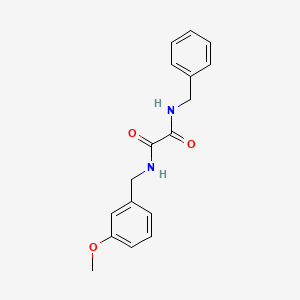![molecular formula C8H14N2O3 B2491054 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2243505-08-8](/img/structure/B2491054.png)
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-4,8-dioxa-1,10-diazaspiro[55]undecan-9-one is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a spirocyclization reaction where a precursor containing both oxygen and nitrogen atoms is subjected to specific reaction conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid (PTSA) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane: This compound has a similar spirocyclic structure but lacks the methyl group at the 10th position.
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic frameworks but may contain different functional groups or heteroatoms.
Uniqueness
10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
10-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-10-4-8(6-13-7(10)11)5-12-3-2-9-8/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAMEZVLPCNWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(COCCN2)COC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2490973.png)

![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

![5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene](/img/structure/B2490980.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)

![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)
![N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2490986.png)
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)
![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

![(2E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2490994.png)
